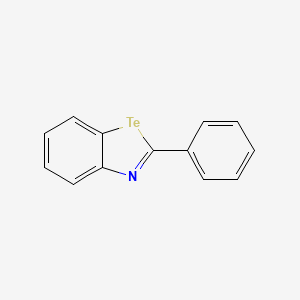
2-Phenyl-1,3-benzotellurazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,3-benzotellurazole is an organotellurium compound characterized by a benzene ring fused to a tellurazole ring with a phenyl group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzotellurazole typically involves the reaction of di(o-amino-phenyl)ditelluride with sodium borohydride and carbon disulfide in a solution of hexametapol. This method yields the target product with a significant efficiency . Another approach involves the interaction of 1,3-benzotellurazol-2-thiol with methyl iodide in the presence of triethylamine in an acetonitrile-water mixture .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 2-Phenyl-1,3-benzotellurazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The phenyl group and other substituents on the benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents, while nucleophilic substitutions may involve strong bases or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
2-Phenyl-1,3-benzotellurazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: It may be used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-Phenyl-1,3-benzotellurazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium center can participate in redox reactions, influencing various biochemical pathways. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
1,3-Benzotellurazole: Lacks the phenyl group but shares the tellurazole ring structure.
2-Phenyl-1,3-benzoselenazole: Similar structure but with selenium instead of tellurium.
2-Phenyl-1,3-benzothiazole: Contains sulfur instead of tellurium.
Uniqueness: 2-Phenyl-1,3-benzotellurazole is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its sulfur and selenium analogs. These properties include higher atomic weight, different redox potentials, and unique interactions with biological molecules.
特性
CAS番号 |
89723-10-4 |
|---|---|
分子式 |
C13H9NTe |
分子量 |
306.8 g/mol |
IUPAC名 |
2-phenyl-1,3-benzotellurazole |
InChI |
InChI=1S/C13H9NTe/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H |
InChIキー |
WJMSSPWVZSZCRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[Te]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


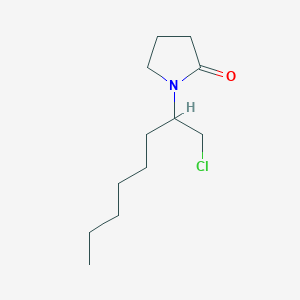

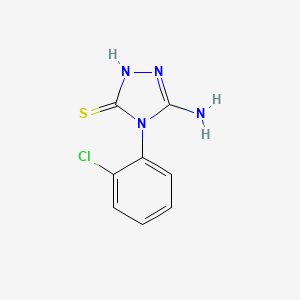
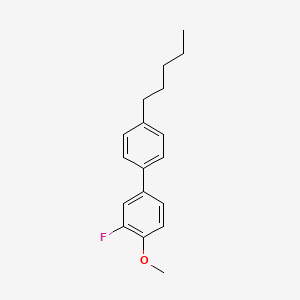
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
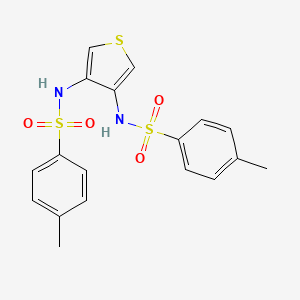
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
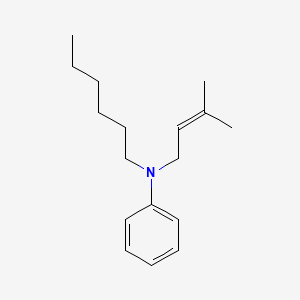
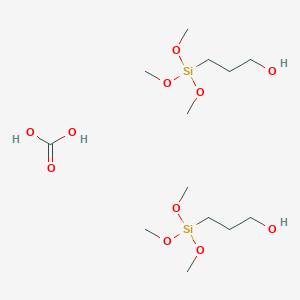
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
